Chlorantraniliprole (CAS: 500008-45-7) is a first-in-class anthranilic diamide insecticide that functions as a highly selective ryanodine receptor (RyR) activator. In agricultural and chemical procurement, it is prioritized for its high efficacy against lepidopteran pests combined with a strong mammalian safety profile. Unlike legacy neurotoxic compounds, chlorantraniliprole exhibits target-site specificity, binding to insect RyRs to induce intracellular calcium depletion and muscle paralysis while remaining largely inactive at mammalian RyRs [1]. Its low aqueous solubility and high photostability make it a highly stable candidate for long-lasting surface formulations.
Substituting chlorantraniliprole with other diamides or legacy insecticides fundamentally alters formulation requirements and ecological safety margins. For instance, replacing it with the phthalic diamide flubendiamide results in a documented drop in intrinsic potency, requiring higher active ingredient loading to achieve equivalent mortality [1]. Conversely, substituting it with the second-generation anthranilic diamide cyantraniliprole increases water solubility and systemic mobility but introduces severe toxicity to pollinators, violating strict Integrated Pest Management (IPM) protocols [2]. Therefore, generic substitution compromises either application rates or non-target safety profiles.
In comparative diet-incorporation bioassays against Helicoverpa zea neonates, chlorantraniliprole demonstrated significantly higher intrinsic toxicity than the phthalic diamide flubendiamide. The mean LC50 for chlorantraniliprole was 3.66 ng/mL, whereas flubendiamide required a mean LC50 of 23.53 ng/mL to achieve equivalent mortality [1]. This 6.4-fold difference in potency directly impacts procurement by allowing formulators to drastically reduce the active ingredient volume required per hectare.
| Evidence Dimension | Larval Toxicity (LC50) |
| Target Compound Data | 3.66 ng/mL (Chlorantraniliprole) |
| Comparator Or Baseline | 23.53 ng/mL (Flubendiamide) |
| Quantified Difference | 6.4-fold higher potency for Chlorantraniliprole |
| Conditions | 7-day neonate diet-incorporation bioassay (Helicoverpa zea) |
Enables lower active ingredient loading in commercial formulations, reducing overall procurement costs and environmental chemical burden.
Chlorantraniliprole achieves its mammalian safety profile through extreme structural selectivity for the insect ryanodine receptor (RyR) over the mammalian RyR1 isoform. Functional calcium flux assays reveal that chlorantraniliprole activates insect RyRs at nanomolar concentrations (EC50 ~40-50 nM), while requiring micromolar concentrations (EC50 >14 µM) to affect mammalian cells [1]. This yields a selectivity ratio of >300-fold, far exceeding the safety margins of legacy neurotoxic insecticides like pyrethroids or organophosphates.
| Evidence Dimension | Receptor Activation Potency (EC50) |
| Target Compound Data | ~40-50 nM (Insect RyR) |
| Comparator Or Baseline | >14,000 nM (Mammalian RyR1) |
| Quantified Difference | >300-fold selectivity for insect over mammalian receptors |
| Conditions | In vitro functional calcium flux and radioligand binding assays |
Provides a critical regulatory advantage and operator safety margin, simplifying handling, transport, and application compliance.
While the structural analog cyantraniliprole was developed for broader systemic mobility, it possesses a water solubility of 14.6 µg/mL, making it prone to leaching and highly toxic to bees exposed to plant residues. In contrast, chlorantraniliprole has a highly restricted water solubility of 1.2 µg/mL [1]. This ~12-fold lower solubility anchors the compound to the foliar surface, providing extended field-weathered residual control while remaining practically non-toxic to pollinators[2].
| Evidence Dimension | Aqueous Solubility at pH 7 |
| Target Compound Data | 1.2 µg/mL (Chlorantraniliprole) |
| Comparator Or Baseline | 14.6 µg/mL (Cyantraniliprole) |
| Quantified Difference | 12.1-fold lower water solubility |
| Conditions | Standard aqueous buffer at pH 7, 20°C |
Makes chlorantraniliprole the mandatory choice for long-lasting surface formulations in Integrated Pest Management (IPM) programs where pollinator safety is strictly required.
Driven by its low water solubility (1.2 µg/mL) and lack of toxicity to bees, chlorantraniliprole is the preferred diamide for deployment in blooming agricultural environments. Unlike cyantraniliprole, it can be applied without disrupting critical pollinator populations, ensuring compliance with strict ecological regulations [1].
Because it is over 6 times more potent than flubendiamide against key lepidopteran pests like H. zea, chlorantraniliprole is ideal for manufacturing low-dose suspension concentrates (SC) or water-dispersible granules (WG). This reduces the total mass of active ingredient required in the supply chain and lowers transportation costs [2].
The constrained aqueous solubility of chlorantraniliprole prevents rapid environmental leaching or xylem translocation away from the application site. This physicochemical property is leveraged to create long-lasting, field-weathered foliar barriers that provide extended control of chewing insects for up to 28 days [1].
Irritant;Environmental Hazard